

3-(Bromomethyl)-5-methylisoxazole CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(Bromomethyl)-5-methylisoxazole

Cat. No.: B138441

[Get Quote](#)

An In-depth Technical Guide to **3-(Bromomethyl)-5-methylisoxazole** for Advanced Research and Development

Abstract

This whitepaper provides a comprehensive technical overview of **3-(Bromomethyl)-5-methylisoxazole** (CAS No. 130628-75-0), a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The guide delves into its chemical and physical properties, established synthetic methodologies, and characteristic reactivity, with a particular focus on the mechanistic principles that govern its utility. We explore its critical applications in the development of pharmaceutical agents and agrochemicals, underscored by its presence in numerous FDA-approved drugs. Detailed experimental protocols and safety guidelines are provided to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective and safe utilization.

Introduction: The Significance of the Isoxazole Scaffold

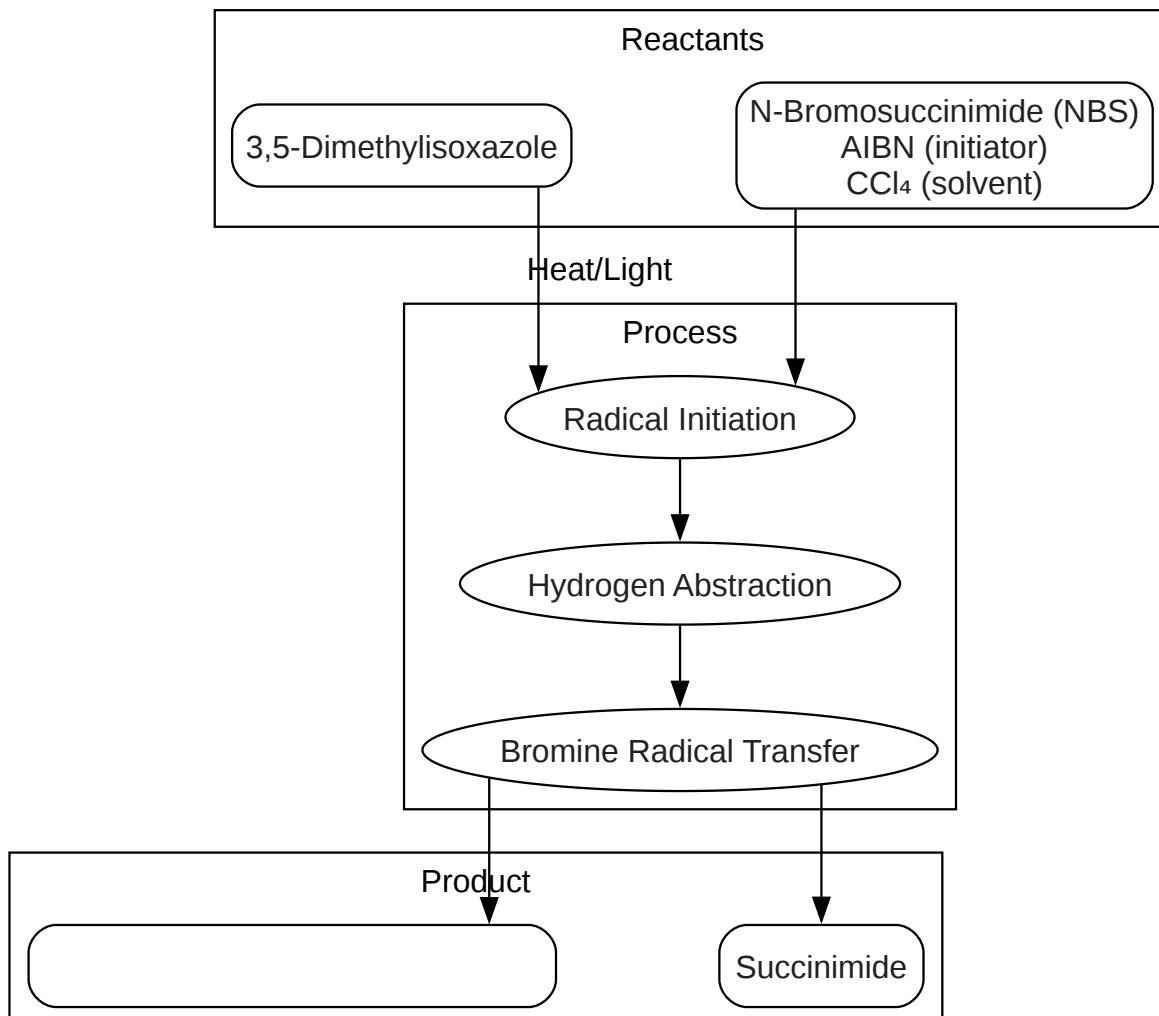
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisosteric replacement for other functional groups

have cemented its role in drug design. Within this class of compounds, **3-(Bromomethyl)-5-methylisoxazole** emerges as a particularly versatile and reactive intermediate.

The strategic placement of a bromomethyl group at the 3-position provides a highly reactive electrophilic site, primarily for nucleophilic substitution reactions, while the methyl group at the 5-position offers a point for further functionalization or can be crucial for molecular recognition in biological targets.^[1] This guide serves as a senior-level resource, elucidating the core attributes of this compound and providing the technical insights necessary to leverage its full synthetic potential.

Chemical and Physical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its successful application in a laboratory setting. The key identifiers and properties of **3-(Bromomethyl)-5-methylisoxazole** are summarized below.


Property	Value	Source(s)
CAS Number	130628-75-0	[1] [2] [3] [4]
Molecular Formula	C ₅ H ₆ BrNO	[1] [2] [3] [4]
Molecular Weight	176.01 g/mol	[1] [2] [3] [4] [5]
IUPAC Name	3-(bromomethyl)-5-methyl-1,2-oxazole	[1] [3]
Appearance	Liquid	[6] [7]
Boiling Point	44°C at 0.4 mmHg	[6]
Density	1.582 g/cm ³ (Predicted)	[6]
SMILES	CC1=CC(=NO1)CBr	[2] [3]
InChI Key	ASGJFGPILHALRC-UHFFFAOYSA-N	[1] [5]

Spectral data, including ¹H NMR, ¹³C NMR, and mass spectrometry, are available for this compound and are essential for reaction monitoring and final product confirmation.^[8]

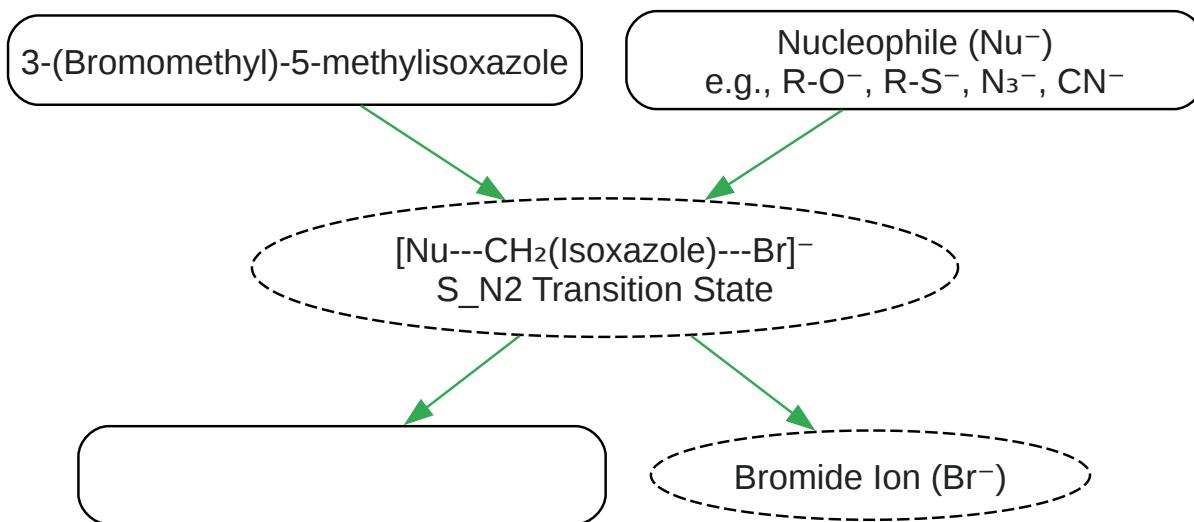
Synthesis and Manufacturing

The primary industrial synthesis of **3-(Bromomethyl)-5-methylisoxazole** involves the radical bromination of the more readily available precursor, 3,5-dimethylisoxazole. This transformation is typically achieved using a brominating agent like N-Bromosuccinimide (NBS) in the presence of a radical initiator such as Azobisisobutyronitrile (AIBN).

The causality behind this specific choice of reagents is rooted in selectivity. The methyl group at the 3-position is more electron-deficient due to the inductive effect of the isoxazole ring nitrogen, making the adjacent methylene protons in the resulting radical intermediate more stabilized. This directs the bromination to the desired position over the 5-methyl group.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-(Bromomethyl)-5-methylisoxazole** via radical bromination.


An alternative approach involves the 1,3-dipolar cycloaddition reaction between in situ-generated α -chloro aldoximes and propargyl bromide, which can be a regioselective method for constructing the 3,5-disubstituted isoxazole ring directly.[9]

Chemical Reactivity and Mechanistic Insights

The synthetic utility of **3-(Bromomethyl)-5-methylisoxazole** is dominated by the reactivity of the bromomethyl group. Bromide is an excellent leaving group, making the benzylic-like carbon a potent electrophile, primed for nucleophilic substitution.

Primary Reactivity: S_N2 Nucleophilic Substitution

The compound readily undergoes S_N2 reactions with a wide range of nucleophiles.^[1] This pathway is favored due to the primary nature of the carbon center, which minimizes steric hindrance. The proximity of the isoxazole ring provides electronic stabilization to the transition state without promoting an S_N1 pathway. This allows for the efficient and predictable introduction of diverse functionalities.

[Click to download full resolution via product page](#)

Caption: General S_N2 reactivity of **3-(Bromomethyl)-5-methylisoxazole**.

Secondary Reactivity

While less common, the methyl group at the 5-position can also be a site for chemical modification, such as through further radical halogenation or oxidation to an aldehyde or carboxylic acid, providing another handle for derivatization.^[1]

Applications in Research and Development

Medicinal Chemistry and Drug Discovery

3-(Bromomethyl)-5-methylisoxazole is a cornerstone intermediate for accessing complex pharmaceutical agents.^[1] The 5-methylisoxazole core is a structural motif present in nearly two dozen FDA-approved drugs, highlighting its biocompatibility and favorable pharmacological properties.^[1]

- **Antibiotics:** Derivatives such as 3-amino-5-methylisoxazole are critical intermediates in the synthesis of sulfonamide antibiotics like sulfamethoxazole.^[1]
- **Oncology:** The isoxazole scaffold is integral to the design of novel therapeutics. For example, 3,5-dimethylisoxazole derivatives have been developed as potent inhibitors of the Bromodomain and Extra-Terminal Domain (BET) family of proteins, a promising target in various cancers.^{[10][11]}
- **General Scaffolding:** The reactive bromomethyl group is widely used to tether the isoxazole unit to other molecular fragments, enabling the rapid exploration of chemical space and the generation of compound libraries for high-throughput screening.^[1]

Agrochemistry

The structural features of isoxazole derivatives are leveraged to create effective and novel products for crop management. **3-(Bromomethyl)-5-methylisoxazole** serves as a key intermediate in the synthesis of a wide range of crop protection agents, including fungicides, herbicides, and insecticides.^[1]

Organic Synthesis

Beyond its direct use as a building block, it is a valuable precursor for other reactive intermediates. For example, it can be converted into the corresponding isoxazole carbaldehyde, a highly reactive substrate in transformations like the Baylis–Hillman reaction.^[1]

Experimental Protocols

The following protocols are presented as self-validating systems, with built-in checkpoints for verification.

Protocol 1: Synthesis of 3-(Bromomethyl)-5-methylisoxazole via Radical Bromination

- Objective: To synthesize the title compound from 3,5-dimethylisoxazole.
- Methodology:
 - To a solution of 3,5-dimethylisoxazole (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) (1.1-1.3 eq).
 - Add a catalytic amount of AIBN (0.05-0.1 eq).
 - Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.
Self-Validation: The disappearance of the starting material spot/peak and the appearance of a new, lower R_f/different retention time product spot/peak.
 - Upon completion, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.
 - Wash the filtrate with an aqueous solution of sodium bicarbonate followed by brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
 - Purify the crude product by vacuum distillation or flash column chromatography on silica gel.^[12]
 - Final Validation: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and mass spectrometry.^[8]

Protocol 2: General Procedure for Nucleophilic Substitution

- Objective: To functionalize the 3-position via an S_N2 reaction.
- Methodology:

- Dissolve the chosen nucleophile (e.g., sodium phenoxide, sodium azide) (1.1 eq) in a polar aprotic solvent (e.g., DMF, Acetonitrile).
- If the nucleophile is not pre-formed as a salt, add a suitable base (e.g., K_2CO_3 , NaH) (1.2 eq) and stir for 15-30 minutes.
- Add a solution of **3-(Bromomethyl)-5-methylisoxazole** (1.0 eq) in the same solvent dropwise at room temperature or $0^\circ C$.
- Allow the reaction to stir at room temperature or with gentle heating, monitoring by TLC for the consumption of the starting material.
- Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
- Filter and concentrate the solvent under reduced pressure.
- Purify the resulting product by column chromatography or recrystallization.
- Final Validation: Characterize the final compound by spectroscopic methods to confirm successful substitution.

Safety, Handling, and Storage

Hazard Identification: **3-(Bromomethyl)-5-methylisoxazole** is classified as a hazardous substance. It is corrosive and causes severe skin burns and eye damage.[\[3\]](#)[\[5\]](#)[\[13\]](#) It may also be harmful if swallowed, inhaled, or in contact with skin.[\[3\]](#) It is a lachrymator.[\[13\]](#)

Handling:

- Always handle in a well-ventilated area or a chemical fume hood.[\[14\]](#)
- Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[\[13\]](#)[\[14\]](#)

- Avoid breathing dust, fumes, gas, mist, vapors, or spray.[13]
- Wash hands and any exposed skin thoroughly after handling.[13]

First Aid Measures:

- Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[13]
- Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]
- Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[13]
- Inhalation: Remove the person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[13]

Storage: Store in a tightly sealed container under an inert atmosphere (nitrogen or argon).

Recommended storage temperature is between 2-8°C.[15][6] Store locked up.[13]

Conclusion

3-(Bromomethyl)-5-methylisoxazole is a high-value, versatile chemical intermediate whose importance in pharmaceutical and agrochemical R&D cannot be overstated. Its predictable and robust reactivity, centered on the S_N2 displacement of the bromomethyl group, provides a reliable gateway to a vast chemical space. By understanding its synthesis, reactivity, and handling requirements as detailed in this guide, researchers can effectively and safely harness its potential to drive innovation and discovery.

References

- **3-(Bromomethyl)-5-methylisoxazole** | CAS 130628-75-0. Benchchem.
- 130628-75-0 | **3-(Bromomethyl)-5-methylisoxazole**. ChemScene.
- 130628-75-0|**3-(Bromomethyl)-5-methylisoxazole**|BLD Pharm. BLD Pharm.
- **3-(Bromomethyl)-5-methylisoxazole** CAS#: 130628-75-0. ChemicalBook.
- **3-(Bromomethyl)-5-methylisoxazole** | C5H6BrNO | CID 2776304. PubChem.
- **3-(Bromomethyl)-5-methylisoxazole** | 130628-75-0. ChemicalBook.
- **3-(Bromomethyl)-5-methylisoxazole**, 97%, Thermo Scientific. Thermo Scientific.
- Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a-h).

- methyl 5-(bromomethyl)
- **3-(Bromomethyl)-5-methylisoxazole**(130628-75-0) 1H NMR spectrum. ChemicalBook.
- 5-(Bromomethyl)-3-methylisoxazole AldrichCPR. Sigma-Aldrich.
- SAFETY DATA SHEET - **3-(Bromomethyl)-5-methylisoxazole**. Fisher Scientific.
- Safety D
- Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extr
- Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. PMC.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. benchchem.com [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 3-(Bromomethyl)-5-methylisoxazole | C5H6BrNO | CID 2776304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Bromomethyl)-5-methylisoxazole | 130628-75-0 [chemicalbook.com]
- 5. 3-(Bromomethyl)-5-methylisoxazole, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 6. 3-(Bromomethyl)-5-methylisoxazole CAS#: 130628-75-0 [m.chemicalbook.com]
- 7. 5-(Bromomethyl)-3-methylisoxazole AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-(Bromomethyl)-5-methylisoxazole(130628-75-0) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of 3,5-dimethylisoxazole derivatives as novel, potent inhibitors for bromodomain and extraterminal domain (BET) family [pubmed.ncbi.nlm.nih.gov]
- 11. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. methyl 5-(bromomethyl)isoxazole-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 13. fishersci.com [fishersci.com]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. 130628-75-0|3-(Bromomethyl)-5-methylisoxazole|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [3-(Bromomethyl)-5-methylisoxazole CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b138441#3-bromomethyl-5-methylisoxazole-cas-number\]](https://www.benchchem.com/product/b138441#3-bromomethyl-5-methylisoxazole-cas-number)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com